molecular formula C14H11BrN2O3 B11495275 3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B11495275
M. Wt: 335.15 g/mol
InChI Key: OTLKRDUQHKALNS-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling reactions: The final step involves coupling the bromofuran and oxadiazole rings with the 2-methylphenoxy group using a suitable base and solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.

Scientific Research Applications

    Medicinal chemistry: The compound may exhibit biological activity and could be investigated as a potential drug candidate.

    Materials science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to a biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromofuran-2-yl)-1,2,4-oxadiazole: Lacks the 2-methylphenoxy group.

    5-Phenyl-1,2,4-oxadiazole: Contains a phenyl group instead of the bromofuran and 2-methylphenoxy groups.

    3-(5-Chlorofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole: Contains a chlorine atom instead of a bromine atom on the furan ring.

Uniqueness

The uniqueness of 3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H11BrN2O3/c1-9-4-2-3-5-10(9)18-8-13-16-14(17-20-13)11-6-7-12(15)19-11/h2-7H,8H2,1H3

InChI Key

OTLKRDUQHKALNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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